4-Iodobenzyle alcool

Vue d'ensemble

Description

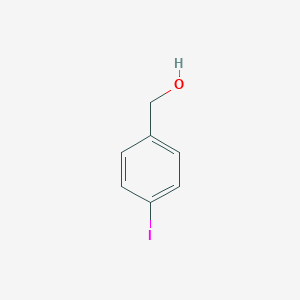

4-Iodobenzyl alcohol is an organic compound with the molecular formula C7H7IO. It is a derivative of benzyl alcohol where an iodine atom is substituted at the para position of the benzene ring. This compound is a white to pale yellow crystalline powder and is known for its use in various chemical syntheses and applications.

Applications De Recherche Scientifique

4-Iodobenzyl alcohol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.

Industry: 4-Iodobenzyl alcohol is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

Target of Action

4-Iodobenzyl alcohol, also known as (4-iodophenyl)methanol, is a benzyl alcohol derivative . The primary target of this compound is the respiratory system .

Result of Action

It has been noted that this compound may cause skin and eye irritation, as well as respiratory irritation .

Action Environment

The action of 4-Iodobenzyl alcohol may be influenced by various environmental factors. For instance, dust formation should be avoided, and the compound should be handled only in well-ventilated areas or outdoors . Personal protective equipment, such as dust masks, eyeshields, and gloves, should be used when handling this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Iodobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-iodobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds at room temperature and yields 4-iodobenzyl alcohol as the primary product.

Another method involves the hydrolysis of 4-iodobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH). This reaction also takes place at room temperature and produces 4-iodobenzyl alcohol.

Industrial Production Methods

Industrial production of 4-iodobenzyl alcohol often involves the iodination of benzyl alcohol using iodine and a suitable oxidizing agent. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-iodobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: 4-Iodobenzaldehyde

Reduction: 4-Iodotoluene

Substitution: Various substituted benzyl alcohol derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromobenzyl alcohol

- 4-Chlorobenzyl alcohol

- 4-Fluorobenzyl alcohol

- 4-Methoxybenzyl alcohol

Comparison

4-Iodobenzyl alcohol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzyl alcohols. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, making 4-iodobenzyl alcohol more reactive in nucleophilic substitution reactions. Additionally, the iodine atom’s electron-withdrawing effect influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Activité Biologique

4-Iodobenzyl alcohol, with the molecular formula C₇H₇IO and a molecular weight of 234.04 g/mol, is an organic compound that has garnered attention for its various biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential through a detailed review of recent studies and findings.

- CAS Number : 18282-51-4

- Melting Point : 72–74 °C

- Appearance : White to pale cream crystalline powder

Biological Activities

4-Iodobenzyl alcohol exhibits several biological activities, including its role as a precursor in organic synthesis and its potential pharmacological effects. The following sections detail specific areas of interest in the biological activity of this compound.

1. Antimicrobial Activity

Recent studies have indicated that 4-iodobenzyl alcohol possesses antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. The mechanism appears to be linked to its ability to disrupt bacterial cell membranes, thereby inhibiting growth.

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 50 |

| P. aeruginosa | 18 | 50 |

2. Role in Polymerization Reactions

4-Iodobenzyl alcohol has been utilized in polymer chemistry as an initiator in various polymerization reactions, such as the Suzuki–Miyaura coupling process. This reaction is significant for synthesizing conjugated polymers used in electronic applications.

- Study Findings : In a study focusing on polymer synthesis, 4-iodobenzyl alcohol was shown to effectively initiate the polymerization process, resulting in high molecular weight products with controlled molecular architecture .

3. Neuropharmacological Effects

Research has also explored the neuropharmacological implications of compounds related to 4-iodobenzyl alcohol. A notable study investigated its impact on serotonin transporters in nonhuman primates, linking alterations in serotonin metabolism to behavioral changes associated with alcohol dependence.

- Key Findings :

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of various compounds, 4-iodobenzyl alcohol was tested against a panel of pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Polymer Applications

A research team successfully synthesized a series of conjugated polymers using 4-iodobenzyl alcohol as an initiator in a controlled polymerization process. The resultant materials exhibited promising electrical properties suitable for organic electronics .

The biological activity of 4-iodobenzyl alcohol can be attributed to several mechanisms:

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Initiation of Polymerization : The presence of the iodine atom facilitates nucleophilic attack during polymerization processes.

- Neurotransmitter Modulation : By influencing serotonin transporter dynamics, it may affect mood and behavior.

Propriétés

IUPAC Name |

(4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRHSZYVFYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171339 | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-51-4 | |

| Record name | 4-Iodobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Iodobenzyl alcohol useful in organic synthesis?

A1: 4-Iodobenzyl alcohol serves as a valuable building block due to its reactivity and the versatility of the iodine atom. [, ] For instance, it can be readily converted to 4-Iodobenzyl bromide, a stable protecting group removable via palladium-catalyzed amination followed by acid treatment. [] Additionally, the iodine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents onto the benzyl group. []

Q2: Can you provide an example of 4-Iodobenzyl alcohol's application in material science?

A2: Researchers successfully synthesized a novel ferrocenylthioester utilizing 4-Iodobenzyl alcohol and ferrocene as starting materials. [] This ferrocenylthioester was then electrochemically reduced to form ferrocenylthiol, which self-assembled on gold electrodes, demonstrating potential applications in materials science and electrochemistry. []

Q3: Are there examples of 4-Iodobenzyl alcohol being used to synthesize complex molecules?

A3: Yes, 4-Iodobenzyl alcohol plays a crucial role in synthesizing diacetoxyiodobenzyl triethyl ammonium chloride. [] This multi-step synthesis involves converting 4-Iodobenzyl alcohol to 4-Iodobenzyl chloride, followed by quaternary ammonium salt formation and oxidation. [] The resulting diacetoxyiodobenzyl triethyl ammonium chloride acts as a mild and selective oxidizing agent for alcohols, converting them to aldehydes or ketones. []

Q4: What are the advantages of using triolborate-type monomers like potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate (M1), which contains a structural similarity to 4-Iodobenzyl alcohol, in polymerization reactions?

A4: Triolborate-type monomers like M1, structurally similar to 4-Iodobenzyl alcohol in their use of halogens for further reactions, offer significant advantages in Suzuki–Miyaura catalyst-transfer polycondensation (SCTP). [] These monomers enable the controlled synthesis of well-defined polycarbazole-based materials, such as poly[9-(2-octyldodecyl)-3,6-carbazole] (3,6-PCz), by minimizing side reactions and allowing for end-group functionalization. [] This control over polymer structure and functionality is highly desirable for various applications.

Q5: What safety precautions should be taken when handling 4-Iodobenzyl alcohol?

A5: 4-Iodobenzyl alcohol should be handled with care as it is corrosive and a lachrymator. [] It is recommended to handle it in a well-ventilated area while wearing appropriate personal protective equipment, including gloves and eye protection. [] Contact with skin and eyes should be avoided, and proper waste disposal procedures should be followed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.